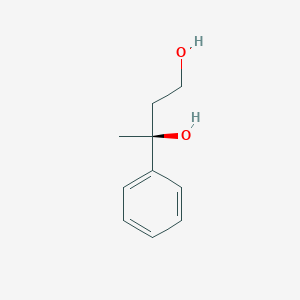
(3S)-3-Phenylbutane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Phenylbutane-1,3-diol is an organic compound with the molecular formula C10H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Phenylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst. For example, asymmetric reduction of 3-phenyl-2-butanone using a chiral catalyst such as a ruthenium complex can yield this compound with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to achieve the desired stereochemistry. The use of enzymes such as alcohol dehydrogenases or ketoreductases can be employed to produce the compound on a larger scale with high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Phenylbutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: 3-Phenyl-2-butanone or 3-phenylbutanoic acid.
Reduction: 3-Phenylbutane.
Substitution: 3-Phenylbutyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and stereochemistry.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various products.
Wirkmechanismus
The mechanism of action of (3S)-3-Phenylbutane-1,3-diol depends on its interaction with specific molecular targets. For example, in enzymatic reactions, the compound can act as a substrate for alcohol dehydrogenases, where it undergoes oxidation or reduction. The stereochemistry of the compound plays a crucial role in its interaction with enzymes and other biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Phenylbutane-1,3-diol: The enantiomer of (3S)-3-Phenylbutane-1,3-diol, which has different stereochemistry and potentially different biological activity.
3-Phenyl-2-butanone: A related compound that can be used as a precursor in the synthesis of this compound.
3-Phenylbutanoic acid: An oxidation product of this compound.
Uniqueness
The uniqueness of this compound lies in its chiral nature, which makes it valuable in asymmetric synthesis and as a chiral building block in the production of enantiomerically pure compounds. Its specific stereochemistry can lead to different interactions with biological molecules compared to its enantiomer or other related compounds.
Eigenschaften
CAS-Nummer |
770-88-7 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(3S)-3-phenylbutane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
BQNJVHGCZBNKBG-JTQLQIEISA-N |
Isomerische SMILES |
C[C@](CCO)(C1=CC=CC=C1)O |
Kanonische SMILES |
CC(CCO)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



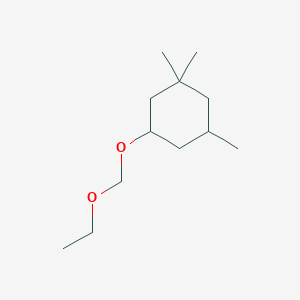
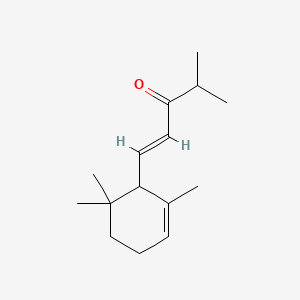
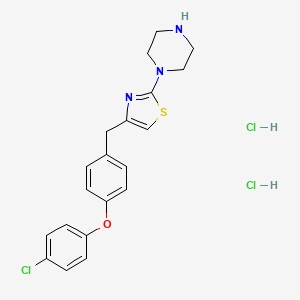
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)
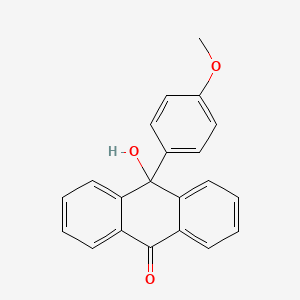
![Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)
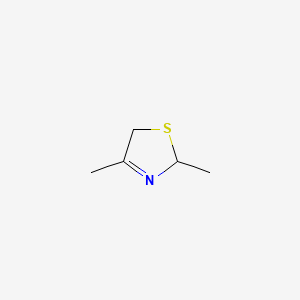
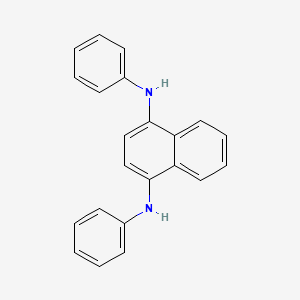
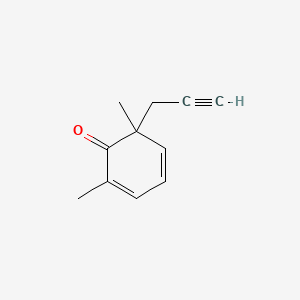
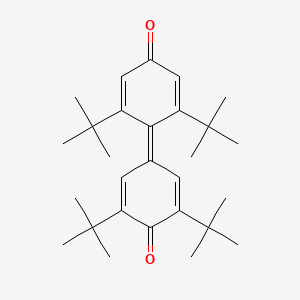
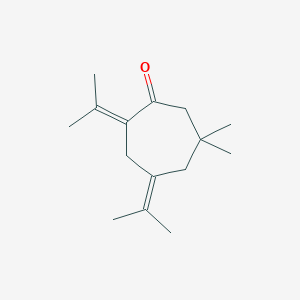
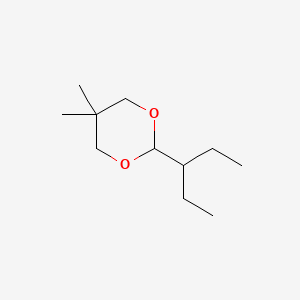
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)
